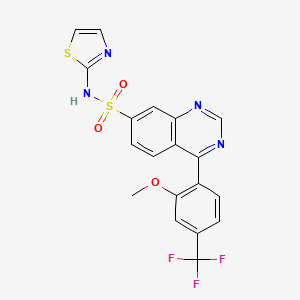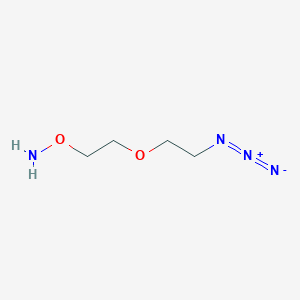
Aminooxy-PEG1-azide
Übersicht
Beschreibung
Aminooxy-PEG1-azide is a short PEG linker with two functional groups, aminooxy (ONH2) and azide (N3) . The aminooxy group can be used in bioconjugation by reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Synthesis Analysis
Aminooxy-PEG1-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Aminooxy-PEG1-azide is C4H10N4O2 . It has a molecular weight of 146.1 g/mol . It contains an aminooxy group and an azide group linked through a linear PEG chain .Chemical Reactions Analysis
Aminooxy-PEG1-azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Aminooxy-PEG1-azide appears as a liquid . The hydrophilic PEG spacer increases its solubility in aqueous media . It has a molecular weight of 146.1 g/mol and a molecular formula of C4H10N4O2 .Wissenschaftliche Forschungsanwendungen
Biocompatible Hydrogels : Aminooxy-PEG derivatives, like eight-armed aminooxy poly(ethylene glycol), are used to form oxime-linked hydrogels supporting cell adhesion. These hydrogels have tunable mechanical properties and support mesenchymal stem cell incorporation, demonstrating their biocompatibility (Grover et al., 2012).
Cancer Research : In cancer research, aminooxy-PEG derivatives are used in the study of metabolic pathways, such as in the context of argininosuccinate synthetase (ASS1) and its role in myxofibrosarcoma pathogenesis. ASS1 deficiency makes cells susceptible to arginine-deprivation treatments like ADI-PEG20 (Huang et al., 2013).
Antibody Suppression : Aminooxy-PEG is utilized in the development of multivalent conjugates for antibody suppression, aiming at treatments for conditions like antiphospholipid syndrome (APS). These conjugates include PEG to enhance pharmacokinetics and efficacy (Jones et al., 2003).
Improving Pharmacokinetics : Aminooxy-PEG derivatives are used to extend the biological half-life of therapeutic proteins, such as human FGF21. By conjugating these proteins with PEG, their pharmacodynamics and pharmacokinetics can be significantly improved (Yin et al., 2016).
Drug Delivery : In drug delivery, aminooxy-PEG derivatives are used in synthesizing nanoparticles for targeted delivery. The functionalization of nanoparticles with aminooxy-PEG improves their efficiency and specificity in delivering therapeutic agents (Zhang et al., 2012).
PEGylation of Proteins : PEGylation, the covalent attachment of PEG to proteins, is a common technique in biotechnology and pharmaceuticals. Aminooxy-PEG is important in this process, improving the solubility, stability, and half-life of therapeutic proteins and peptides (Roberts et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
O-[2-(2-azidoethoxy)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVSYZYCAWDJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG1-azide | |
CAS RN |
2100306-70-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


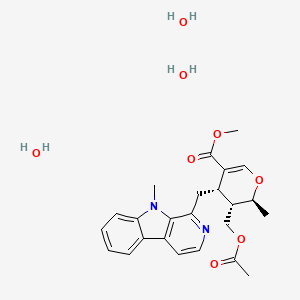
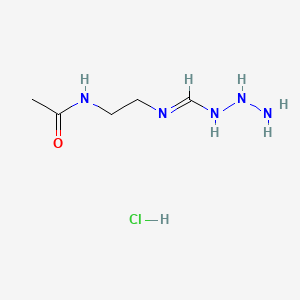
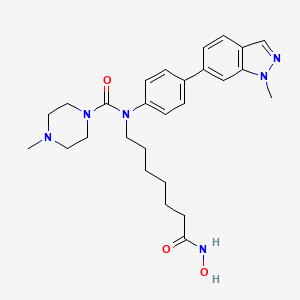
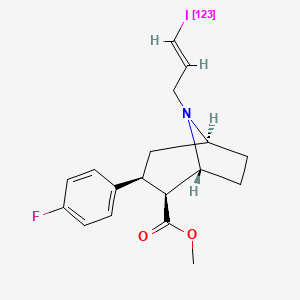
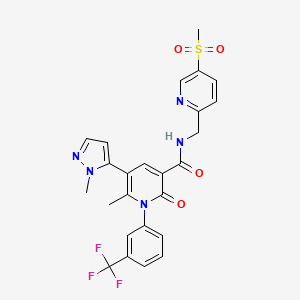
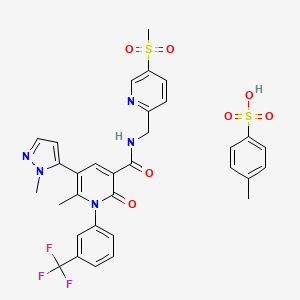
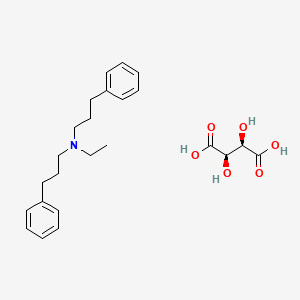

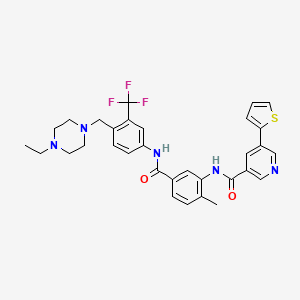
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
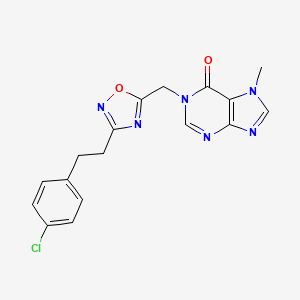
![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)
